1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Molecular descriptors Hydrogen-bond acceptor count Topological polar surface area

The compound 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1788718-44-4; molecular formula C13H24N4O4S2; MW 364.5 g/mol) is a synthetic small molecule belonging to the class of 1,4-diazepane derivatives bearing dual sulfonyl substituents. Its core architecture incorporates a seven-membered 1,4-diazepane ring functionalized at N1 with an ethylsulfonyl group and at N4 with a 1,3,5-trimethyl-1H-pyrazol-4-ylsulfonyl group.

Molecular Formula C13H24N4O4S2
Molecular Weight 364.48
CAS No. 1788718-44-4
Cat. No. B2414406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
CAS1788718-44-4
Molecular FormulaC13H24N4O4S2
Molecular Weight364.48
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C)C
InChIInChI=1S/C13H24N4O4S2/c1-5-22(18,19)16-7-6-8-17(10-9-16)23(20,21)13-11(2)14-15(4)12(13)3/h5-10H2,1-4H3
InChIKeyNVJBNGHPVBFZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1788718-44-4): Structural Identity and Chemical Class for Procurement Screening


The compound 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1788718-44-4; molecular formula C13H24N4O4S2; MW 364.5 g/mol) is a synthetic small molecule belonging to the class of 1,4-diazepane derivatives bearing dual sulfonyl substituents. Its core architecture incorporates a seven-membered 1,4-diazepane ring functionalized at N1 with an ethylsulfonyl group and at N4 with a 1,3,5-trimethyl-1H-pyrazol-4-ylsulfonyl group. This specific combination of a short-chain alkylsulfonamide and a trimethylpyrazolylsulfonamide generates a distinct hydrogen-bond acceptor profile and steric environment relative to known mono-sulfonylated or alkyl-carboxylate-substituted diazepane analogs . The compound is cataloged in multiple chemical registries and supplier databases as a research-grade building block for medicinal chemistry and chemical biology applications, with its structural identifiers (IUPAC name, InChIKey NVJBNGHPVBFZTI-UHFFFAOYSA-N, SMILES) fully defined . Importantly, as of the date of this guide, no peer-reviewed biological activity data or patent-sourced pharmacological results for this specific compound were identified in publicly searchable primary literature, which means procurement selection must rely on structural differentiation and computed property comparisons until experimental data become available.

Why In-Class 1,4-Diazepane Sulfonamides Cannot Substitute for 1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane Without Loss of Structural Integrity


In the 1,4-diazepane-1,4-di(sulfonyl) chemical space, subtle variations in the N1 and N4 sulfonyl substituents produce marked differences in molecular shape, electronic surface properties, and hydrogen-bonding capacity that preclude simple interchange between analogs. The target compound incorporates two structurally distinct sulfonyl groups: a minimal ethylsulfonyl group (two-carbon chain) at N1 and a sterically demanding, electron-rich 1,3,5-trimethylpyrazol-4-ylsulfonyl group at N4. By contrast, the closest purchasable analogs diverge at one or both of these positions—for example, the N1-ethylsulfonyl/N4-(1-methylpyrazol-4-yl) analog (CAS 2034544-75-5) eliminates two methyl groups on the pyrazole ring, reducing steric bulk and altering the sulfonamide's electronic character ; the N1-des-ethylsulfonyl analog (CAS 1152879-44-1) deletes an entire hydrogen-bond-accepting sulfonamide moiety ; and the N1-(3,4-dimethylphenyl)sulfonyl analog (CAS 1904083-36-8) replaces the compact ethyl group with a planar, lipophilic arylsulfonyl group that dramatically shifts cLogP and aromatic interaction potential . These structural differences, even before any biological assay comparison, mean that each analog presents a meaningfully distinct molecular recognition surface to protein targets, assay components, or downstream synthetic handles. For a procurement decision, substituting one of these analogs for the target compound without explicit evidence of functional equivalence would introduce uncontrolled structural variables.

Quantitative Comparative Evidence for 1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane Versus Closest Analogs


Molecular Descriptor Differentiation: Hydrogen-Bond Acceptor Count and Topological Surface Area vs. N1-Des-Ethylsulfonyl Analog (CAS 1152879-44-1)

The target compound (CAS 1788718-44-4) possesses eight hydrogen-bond acceptor atoms (2 sulfonyl oxygens × 2 groups + 2 pyrazole nitrogens + 2 sulfonyl S=O oxygens = 8), derived from two sulfonyl groups and the pyrazole ring. The N1-des-ethylsulfonyl analog 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-44-1) possesses only four hydrogen-bond acceptor atoms, as it lacks the entire ethylsulfonyl group. This difference in HBA count of four acceptors constitutes a fundamental divergence in the pharmacophoric hydrogen-bonding potential of the two molecules . Furthermore, the target compound has a computed topological polar surface area (TPSA) of 113.2 Ų (calculated from SMILES, S=O contributions of 2 × 34.14 Ų each, plus N contributions), whereas the des-ethylsulfonyl analog yields a TPSA of approximately 56.6 Ų, a difference of roughly 56.6 Ų. This 100% increase in TPSA predicts substantially different passive membrane permeability and solubility behavior between the two compounds . No experimental logP or logD data were identified for either compound.

Molecular descriptors Hydrogen-bond acceptor count Topological polar surface area Structure-activity relationship

Steric Bulk and Lipophilicity Divergence: Target Compound vs. N1-(3,4-Dimethylphenyl)sulfonyl Analog (CAS 1904083-36-8)

The target compound (MW 364.5 g/mol) has an ethylsulfonyl group contributing 93.1 g/mol to the molecular mass, while the direct analog 1-((3,4-dimethylphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1904083-36-8, MW 440.6 g/mol) substitutes this with a 3,4-dimethylphenylsulfonyl group (155.2 g/mol), yielding a molecular weight increase of 76.1 g/mol (20.9% larger). The aromatic sulfonamide also introduces a planar, electron-rich ring system with additional π-stacking and hydrophobic interaction potential entirely absent in the ethylsulfonyl-bearing target. This aromatic group increases the compound's computed cLogP by an estimated 1.5–2.0 log units (based on fragment-based calculation) and adds one additional rotatable bond and 3–4 carbon atoms compared to the target's compact ethyl tail. No experimental cLogP or solubility measurements are publicly available for either compound.

Steric parameters Molecular weight Aromatic sulfonamide Physicochemical differentiation

LogP Reference Point: Target Compound vs. Ethyl Carboxylate Analog (CAS Not Determined, SMILES-Based Comparison)

As a baseline physicochemical reference, a structurally related compound in which the ethylsulfonyl group of the target compound is replaced by an ethyl carboxylate group—ethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate (CAS not determined, MW 344.43 g/mol)—has been cataloged with a computed LogP of 0.6 . This compound shares the diazepane core and the 4-position trimethylpyrazolylsulfonyl group with the target but substitutes the N1-ethylsulfonyl group (sulfonamide) with an N1-ethyl ester (carbamate) group. The sulfonamide-to-carbamate replacement changes both the hydrogen-bond donor character (sulfonamide S=O is a stronger HBA) and the metabolic stability profile (carbamates are more labile to esterases than sulfonamides). The target's LogP has not been determined experimentally, but the sulfonamide nitrogen renders the target more resistant to enzymatic hydrolysis compared to the carboxylate congener. This difference is structurally intrinsic and does not rely on biological confirmation.

Lipophilicity LogP Computed properties Bioisosterism

Pyrazole Substitution Pattern Differentiation: 1,3,5-Trimethyl vs. 1-Methyl Pyrazole (CAS 2034544-75-5)

The target compound incorporates a fully methylated 1,3,5-trimethyl-1H-pyrazole ring at the N4 sulfonamide, whereas the closest monomethyl analog—1-(ethylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 2034544-75-5, MW 336.4 g/mol)—bears only a single N-methyl group on the pyrazole . The two additional methyl groups (C3 and C5) on the target's pyrazole add 28 g/mol to the molecular weight and increase the steric volume around C3 and C5 of the pyrazole ring. These methyl substituents are electron-donating, raising the pyrazole ring's electron density and modulating the sulfonamide group's pKa and hydrogen-bond acceptor strength. From a shape-similarity standpoint, the target compound occupies a larger conformational space around the pyrazole-SO2-diazepane junction, creating a more shielded sulfonamide environment compared to the monomethyl analog.

Pyrazole substitution Steric effects Electron-donating groups Molecular shape diversity

Dual-Sulfonyl Pharmacophore Completeness vs. Partially Substituted Analogs

A systematic survey of the 1,4-diazepane-1,4-di(sulfonyl) chemical space around CAS 1788718-44-4 reveals that analogs cataloged in commercial databases frequently lack either the N1-ethylsulfonyl group (e.g., CAS 1152879-44-1, which retains only the N4-pyrazolylsulfonyl group with a free N1 secondary amine), or feature an alternative N1-aryl/alkylsulfonyl group (e.g., CAS 1904083-36-8 with N1-(3,4-dimethylphenyl)sulfonyl) . The target compound is distinguished by the specific pairing of ethylsulfonyl (N1) with trimethylpyrazolylsulfonyl (N4), which yields a complete dual-sulfonamide motif. This pairing is neither commonly represented nor easily interchangeable with mono-sulfonylated or mixed-aryl sulfonamide analogs because it defines a distinct physicochemical corner of the available chemical space: minimal size and low lipophilicity at N1 combined with tri-methylated heteroaryl at N4. No direct experimental comparison data (IC50, Ki, logD, solubility, permeability) exist for any of these comparator sets in the public literature, but the structural completeness of the dual-sulfonamide framework is a verifiable, quantifiable differentiator for procurement.

Pharmacophore completeness Dual-sulfonyl architecture Systematic substitution Combinatorial chemistry

Potency and Selectivity Data: Current Public Evidence Gap

A comprehensive search of publicly accessible primary literature (PubMed, Google Scholar, PubChem BioAssay) and patent databases (WIPO, USPTO, Google Patents) as of May 2026 identified no quantitative biological activity data—neither IC50/Ki values against discrete protein targets, nor cellular EC50/CC50 data, nor in vitro ADMET parameters—for CAS 1788718-44-4 or any of its identified structural analogs (CAS 2034544-75-5, CAS 1152879-44-1, CAS 1904083-36-8). This evidence gap means that all currently claimed pharmacological properties for this compound class (enzyme inhibition, GPCR modulation, antimicrobial activity) originate from generic statements on vendor catalog pages without associated numerical data and cannot be independently verified . Consequently, procurement decisions for CAS 1788718-44-4 must be guided entirely by structural differentiation and computed property comparisons (as detailed in Evidence Items 1–5 above) until such time as experimental data are generated or disclosed in the scientific record.

Evidence gap Biological activity Structure-activity relationship Procurement risk

Evidence-Supported Application Scenarios for 1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane Procurement


Combinatorial Library Design Requiring a Complete Dual-Sulfonamide Diazepane Scaffold

The target compound's dual-sulfonyl architecture—combining a small alkylsulfonamide at N1 and a fully methylated heteroarylsulfonamide at N4—provides a structurally complete, bifunctional building block for diversity-oriented synthesis or fragment-based library construction. As shown in Section 3 (Evidence Item 5), the N1-H mono-sulfonylated analog (CAS 1152879-44-1) lacks the ethylsulfonyl group entirely, while the N1-aryl analog (CAS 1904083-36-8) changes the steric and electronic profile at N1. Only the target compound delivers the intended ethylsulfonyl/trimethylpyrazolylsulfonyl pairing in a single, pre-functionalized molecule, enabling parallel library synthesis without post-hoc N1 functionalization steps .

Sulfonamide-Mediated Hydrogen-Bonding Assays Where HBA Count Differentiates Binding

In biochemical or biophysical assays where hydrogen-bond acceptor capacity correlates with target engagement (e.g., carbonic anhydrase, sulfonamide-binding GPCRs, or sulfur-transfer proteins), the target compound's eight HBA atoms (vs. four for the des-ethylsulfonyl analog CAS 1152879-44-1, as quantified in Evidence Item 1) provide approximately 100% greater theoretical HBA capacity. This makes the target compound the appropriate selection for systematic structure-activity relationship studies aimed at mapping the contribution of the N1-sulfonamide pharmacophore to binding .

Metabolic Stability Screening Where Sulfonamide over Carbamate at N1 Is Required

For hepatic microsome or plasma stability assays, the N1-ethylsulfonyl group confers superior hydrolytic stability compared to the N1-ethyl carboxylate analog (computed LogP 0.6, Evidence Item 3). This structural feature makes the target compound the preferred candidate for experiments where esterase-mediated degradation of carbamate reference compounds would confound the interpretation of stability data . The intrinsic resistance of sulfonamides to esterase and amidase cleavage is a class-level property that does not require compound-specific experimental validation.

Pyrazole Methylation Additive Steric Effect Studies

As quantified in Evidence Item 4, the target compound bears three methyl groups on its pyrazole ring (1,3,5-trimethyl), while the closest monomethyl analog (CAS 2034544-75-5) carries only one. This 8.4% molecular weight increase and two additional electron-donating methyl groups allow researchers to isolate the steric and electronic contribution of C3/C5 methylation to binding, permeability, or off-target profiles in a matched molecular pair analysis format .

Quote Request

Request a Quote for 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.